molecular formula C12H14Cl2N2 B13572195 4-(3-Chlorophenyl)piperidine-4-carbonitrile hydrochloride

4-(3-Chlorophenyl)piperidine-4-carbonitrile hydrochloride

Cat. No.: B13572195
M. Wt: 257.16 g/mol
InChI Key: MEPSZTLGVPLPCD-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)piperidine-4-carbonitrile hydrochloride is a chemical compound with the molecular formula C12H14Cl2N2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorophenyl)piperidine-4-carbonitrile hydrochloride typically involves the reaction of 3-chlorobenzonitrile with piperidine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. The product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenyl)piperidine-4-carbonitrile hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3-Chlorophenyl)piperidine-4-carbonitrile hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)piperidine-4-carbonitrile hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)piperidine-4-carbonitrile
  • 4-(3-Fluorophenyl)piperidine-4-carbonitrile
  • 4-(2-Chlorophenoxy)piperidine hydrochloride

Uniqueness

4-(3-Chlorophenyl)piperidine-4-carbonitrile hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C12H14Cl2N2

Molecular Weight

257.16 g/mol

IUPAC Name

4-(3-chlorophenyl)piperidine-4-carbonitrile;hydrochloride

InChI

InChI=1S/C12H13ClN2.ClH/c13-11-3-1-2-10(8-11)12(9-14)4-6-15-7-5-12;/h1-3,8,15H,4-7H2;1H

InChI Key

MEPSZTLGVPLPCD-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(C#N)C2=CC(=CC=C2)Cl.Cl

Origin of Product

United States

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